
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene is a complex organic compound with a unique structure that includes an ethylidene group and a methyl group attached to an octahydroindene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of a precursor compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is also common to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst to further hydrogenate the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully hydrogenated derivatives
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rel-(2R,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
- rel-(3aR,7aR)-Octahydrofuro[2,3-c]pyridine hydrochloride
- 1-[rel-(3aR,7aR)-7a-(methoxymethyl)-5-(thiophene-2-sulfonyl)octahydro-2H-pyrrolo[3,4-c]pyridin-2-yl]ethan-1-one
Uniqueness
rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene is unique due to its specific stereochemistry and the presence of both an ethylidene and a methyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H20 |
|---|---|
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(3E,3aR,7aR)-3-ethylidene-3a-methyl-2,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C12H20/c1-3-10-7-8-11-6-4-5-9-12(10,11)2/h3,11H,4-9H2,1-2H3/b10-3+/t11-,12+/m1/s1 |
Clé InChI |
PLNRDADPGQMIIQ-BKAIQDJRSA-N |
SMILES isomérique |
C/C=C/1\CC[C@@H]2[C@]1(CCCC2)C |
SMILES canonique |
CC=C1CCC2C1(CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



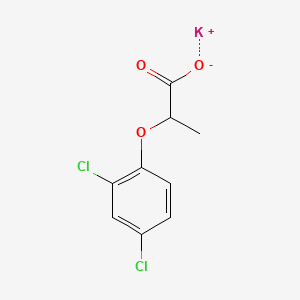
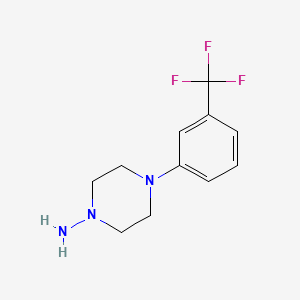


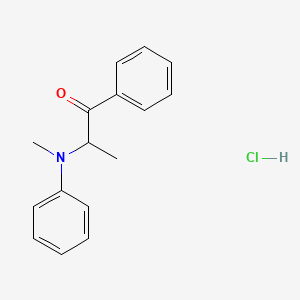

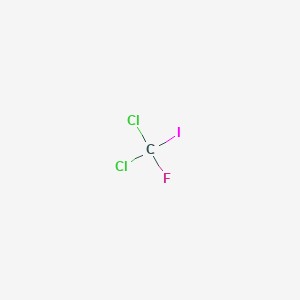
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
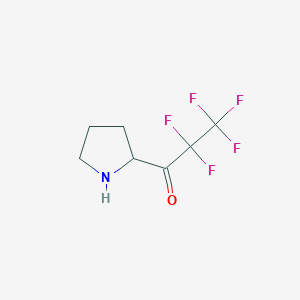
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)


![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)
